4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one
Overview
Description
4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of benzoyl chloride with 5-methyl-1,3-dihydro-2H-imidazol-2-one under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound . Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl moiety.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one can be compared with other imidazole derivatives, such as:
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: Similar in structure but lacks the benzoyl group, resulting in different chemical and biological properties.
1-Benzyl-2-methyl-4,5-dihydro-1H-imidazol-2-one: Contains a benzyl group instead of a benzoyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-benzoyl-5-methyl-1,3-dihydroimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(13-11(15)12-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCBUKKFPXAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574434 | |
Record name | 4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75237-40-0 | |
Record name | 4-Benzoyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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